N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The oxazole proton (H-5) resonates as a singlet near δ 7.2 ppm due to deshielding by the electronegative oxygen and nitrogen atoms .
- The methyl group on the oxazole ring (C4–CH₃) appears as a singlet at δ 2.1 ppm .
- The N-butyl chain shows signals for methylene protons at δ 1.2–1.6 ppm and a terminal methyl group at δ 0.9 ppm .
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- The molecular ion peak ([M]⁺ ) is observed at m/z 238.3 , consistent with the molecular weight .
- Fragmentation pathways include loss of the N-butyl group (m/z 143) and cleavage of the oxazole ring (m/z 98) .
Computational Chemistry Predictions
Density Functional Theory (DFT) Analysis
- Optimized geometry : DFT calculations at the B3LYP/6-311G++(d,p) level reveal a planar oxazole ring and a twisted amide group (dihedral angle: 15° between C=O and N–C bonds) .
- HOMO-LUMO gap : The energy gap of 4.8 eV indicates moderate reactivity, with the HOMO localized on the oxazole ring and the LUMO on the amide carbonyl .
Molecular Orbital Analysis
Properties
CAS No. |
62124-41-8 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
XSBXJNYUXNMUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Oxazole Precursor
The synthesis begins with the preparation or acquisition of 2-methyl-4-methyloxazole, which serves as a critical building block in the final product's structure.
- Reagents: Methyl ketones and amino alcohols.
- Solvent: Typically ethanol or methanol.
- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Temperature: Mild heating (50–70°C).
Step 2: Activation of Butyric Acid
To facilitate amide bond formation, butyric acid may be activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like dicyclohexylcarbodiimide (DCC).
- Reagents: Butyric acid + SOCl₂ or DCC.
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: Room temperature to 40°C.
This step converts butyric acid into a more reactive acyl chloride or an intermediate suitable for coupling.
Step 3: Amide Bond Formation
The key step involves reacting butylamine with the activated butyric acid derivative in the presence of 2-methyl-4-methyloxazole.
- Reagents: Butylamine, activated butyric acid derivative, and 2-methyl-4-methyloxazole.
- Solvent: DMF or DCM.
- Catalyst: Triethylamine (TEA) or pyridine may be used as bases to neutralize byproducts.
- Temperature: Heating under reflux (60–80°C).
Monitoring the reaction progress using thin-layer chromatography (TLC) ensures optimal conversion.
Purification Techniques
After synthesis, purification is essential to remove unreacted starting materials and byproducts:
Recrystallization
Recrystallization from an appropriate solvent such as ethanol or acetone helps isolate the pure compound.
Chromatography
Column chromatography using silica gel is often employed for further purification. Solvent systems like hexane/ethyl acetate mixtures are commonly used for elution.
Final Drying
The purified compound is dried under vacuum at low temperatures to remove residual solvents.
Industrial Scale-Up
For industrial applications, automated reactors are utilized to maintain precise control over reaction parameters:
- Automated Reactors: Ensure consistent temperature and mixing.
- Catalyst Recycling: Reduces costs by reusing catalysts.
- Continuous Monitoring: Techniques like HPLC and GC-MS are employed for real-time analysis.
Data Table Summary
| Step | Reagents/Materials | Solvent | Catalyst/Base | Temperature | Notes |
|---|---|---|---|---|---|
| Oxazole Preparation | Methyl ketones + amino alcohols | Ethanol/Methanol | Acid catalyst | 50–70°C | Forms oxazole ring |
| Butyric Acid Activation | Butyric acid + SOCl₂/DCC | DCM/DMF | None | RT–40°C | Activates carboxylic acid |
| Amide Bond Formation | Butylamine + oxazole + activated acid | DMF/DCM | TEA/Pyridine | 60–80°C | Key step in forming N-butanamide |
| Purification | - | Ethanol/Acetone | - | RT | Recrystallization/chromatography |
Key Considerations
- Reaction conditions must be carefully controlled to avoid side reactions.
- The choice of solvent and catalyst significantly impacts yield and purity.
- Analytical techniques like NMR and IR spectroscopy are used to confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced amide groups.
Substitution: Substituted oxazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
Medicinal Chemistry
N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anti-inflammatory Properties
Research has highlighted the compound's ability to modulate inflammatory responses. In vitro studies have shown that derivatives of this compound can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and IL-6.
Case Study Findings:
In a study involving human keratinocyte cells:
- Compound A reduced IL-6 mRNA expression to 7.5.
- Compound B reduced IL-6 mRNA expression to 7.2.
These results suggest a potential application in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of N-butyl derivatives has also been explored. Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines.
Table: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 | 2D |
| Compound B | NCI-H358 | 6.48 | 2D |
| Compound C | HCC827 | 20.46 | 3D |
| Compound D | NCI-H358 | 16.00 | 3D |
The mechanism of action may involve the inhibition of specific signaling pathways associated with inflammation and tumor growth, potentially interfering with NF-kB signaling pathways.
Neuropharmacology
Recent studies have indicated that N-butyl derivatives may possess neuroprotective properties, making them candidates for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Development
The synthesis of N-butyl derivatives involves several chemical reactions that can be optimized for yield and purity. The development process includes:
- Initial Synthesis : Utilizing starting materials like butyric acid derivatives.
- Functionalization : Introducing the oxazole ring through cyclization reactions.
- Purification : Employing chromatographic techniques to isolate the desired compound.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A). This inhibition can occur through the selective binding to receptors or enzymes involved in the release process, thereby preventing the allergic response .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
A. Comparison with Pyrimidine- and Sulfonamido-Containing Derivatives
A patented compound, N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (), shares the butanamide backbone but incorporates a pyrimidine ring and a sulfonamido group instead of the oxazole. Key differences include:
- Functional Groups : The sulfonamido (-SO₂NH-) group in the patented derivative may improve solubility and metabolic stability compared to the methyl-oxazole group, which is more lipophilic .
B. Comparison with Benzoxazole Derivatives
Compound 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide () features a benzoxazole ring, which differs from the oxazole in the target compound by the addition of a fused benzene ring. Structural implications include:
- However, this also raises lipophilicity, which may reduce aqueous solubility compared to the simpler oxazole .
- Substituent Effects : The cyclohexyl group in the benzoxazole derivative introduces steric bulk, which could hinder binding to compact active sites, whereas the target compound’s butyl and methyl groups offer flexibility .
Physicochemical Properties
While explicit data (e.g., solubility, logP) are unavailable in the provided evidence, inferences can be made:
- Polarity : The oxazole ring in the target compound is less polar than the pyrimidine-sulfonamido system in the patented derivative, suggesting higher lipophilicity and possibly greater membrane permeability.
Data Table: Comparative Overview
Biological Activity
N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, also known by its CAS number 106833-52-7, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₂ |
| Molecular Weight | 238.33 g/mol |
| CAS Number | 106833-52-7 |
| Synonyms | This compound, CHEMBL3229195 |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of butanoyl chloride with 4-methyl-1,3-oxazole derivatives under controlled conditions. The reaction is characterized by the formation of amide bonds, which are crucial for the biological activity of the resultant compound.
This compound exhibits its biological effects primarily through modulation of specific cellular pathways. Research indicates that it may interact with enzymes involved in metabolic processes or act as a receptor modulator. The oxazole ring contributes to its ability to penetrate biological membranes and interact with target proteins.
Antimicrobial Properties
Studies have demonstrated that N-butyl derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study showed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound showed an IC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-butyl compounds displayed significant antibacterial activity. The research highlighted structure–activity relationships that could inform further modifications to enhance efficacy .
- Cytotoxic Effects : In a recent investigation into novel anticancer agents, N-butyl derivatives were evaluated for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers when treated with this compound .
- Agricultural Applications : Research has also explored the use of N-butyl derivatives in herbicide formulations. A patent application described compositions containing this compound that effectively inhibited weed growth without adversely affecting crop yields .
Q & A
Q. Advanced
- Disorder in the Oxazole Ring : The 4-methyl group on the oxazole may exhibit positional disorder, requiring PART instructions in SHELXL to model alternate conformations .
- Twinned Data : High Z’ structures (e.g., Z’ >1) complicate merging intensities. Use TWIN/BASF commands in SHELXL and validate with Rint <0.08 .
- Hydrogen Bonding Ambiguities : Weak C–H⋯O interactions require DFT-assisted hydrogen placement (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
Mitigation : Collect high-resolution data (dmin <0.8 Å) and cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities .
How can computational methods predict the bioactivity of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding. For example:
- Target: FPR2 receptor (PDB ID: 6OMM) due to structural similarity to oxazole-based agonists .
- Parameters: Grid box centered on active site (20×20×20 Å), Lamarckian GA algorithm.
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate using leave-one-out cross-validation (R² >0.7) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Limitations : False positives may arise from improper protonation state assignment. Always validate with in vitro assays (e.g., calcium flux for FPR2 activity) .
How do spectroscopic techniques resolve structural ambiguities in this compound?
Q. Basic
- -NMR : Distinct singlet at δ 2.1–2.3 ppm confirms the 4-methyl group on oxazole. Splitting of N-butyl protons (δ 1.2–1.6 ppm) validates substitution pattern .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O amide) and 3100 cm⁻¹ (C–H oxazole) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (calc. 280.34 g/mol) with <2 ppm error .
What strategies address contradictory bioactivity data in related oxazole derivatives?
Q. Advanced
- Meta-Analysis : Compare IC50 values across studies (e.g., Act-389949 vs. Cmp58 for FPR2 agonism) to identify structure-activity outliers. Adjust steric parameters (e.g., substituent bulk) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes. A slope >1 suggests cooperative binding, necessitating revised receptor models .
- Counter-Screen : Test against off-target receptors (e.g., FPR1) to rule out promiscuity. Radioligand binding assays (Ki <1 μM) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
